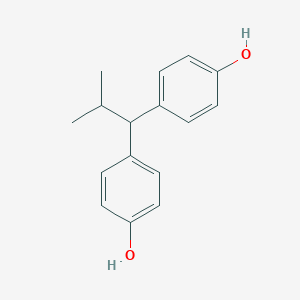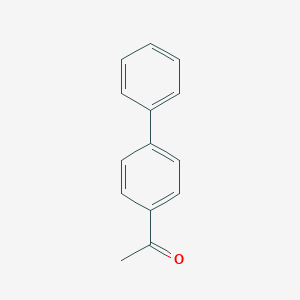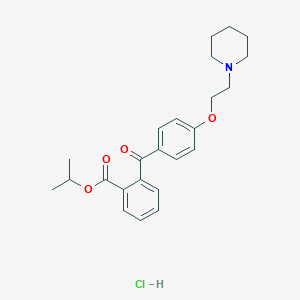
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride, also known as A-317491, is a potent and selective antagonist of the P2X3 receptor. The P2X3 receptor is a member of the ATP-gated ion channel family and is involved in the transmission of pain signals. A-317491 has been shown to be effective in reducing pain in animal models and has potential applications in the treatment of chronic pain.
Mecanismo De Acción
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. By blocking the P2X3 receptor, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride reduces the transmission of pain signals and can provide relief from chronic pain.
Efectos Bioquímicos Y Fisiológicos
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators and to inhibit the activation of glial cells, which play a role in the development of chronic pain. Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has also been shown to reduce the sensitivity of nociceptors, which are responsible for detecting painful stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the P2X3 receptor, which makes it a valuable tool for studying the role of this receptor in pain transmission. However, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has a relatively short half-life, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride. One area of interest is the development of more potent and selective P2X3 receptor antagonists. Another area of interest is the development of novel drug delivery systems to improve the bioavailability and half-life of Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride. Additionally, further studies are needed to determine the safety and efficacy of Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride in humans.
Métodos De Síntesis
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2-bromoethylamine hydrobromide with 4-hydroxybenzoic acid to form 4-(2-bromoethyl)benzoic acid. This intermediate is then reacted with 4-(2-piperidinoethoxy)benzoyl chloride to form the final product, Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride.
Aplicaciones Científicas De Investigación
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has been extensively studied in animal models and has shown promise as a potential treatment for chronic pain. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and visceral pain. Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride has also been shown to be effective in reducing cough reflex sensitivity in animal models.
Propiedades
Número CAS |
130566-56-2 |
|---|---|
Nombre del producto |
Isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride |
Fórmula molecular |
C24H30ClNO4 |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
propan-2-yl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride |
InChI |
InChI=1S/C24H29NO4.ClH/c1-18(2)29-24(27)22-9-5-4-8-21(22)23(26)19-10-12-20(13-11-19)28-17-16-25-14-6-3-7-15-25;/h4-5,8-13,18H,3,6-7,14-17H2,1-2H3;1H |
Clave InChI |
ADPMDQGSNHBRQO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl |
Otros números CAS |
130566-56-2 |
Sinónimos |
HL 752 HL-752 isopropyl 2-(4-(2-piperidinoethoxy)benzoyl)benzoate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




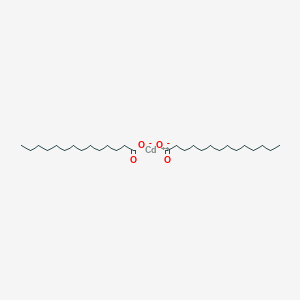
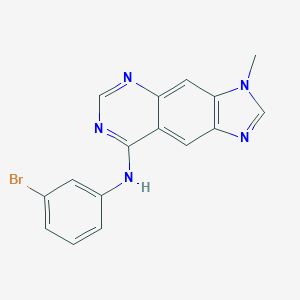
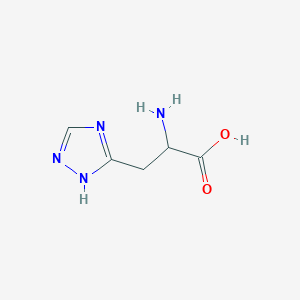
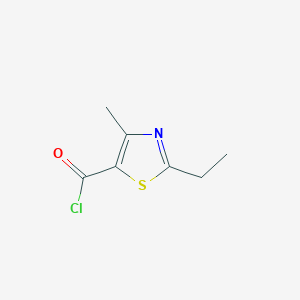
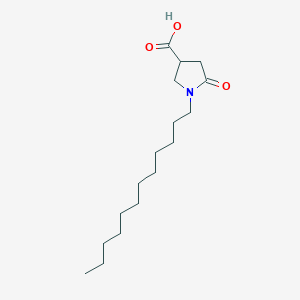
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)
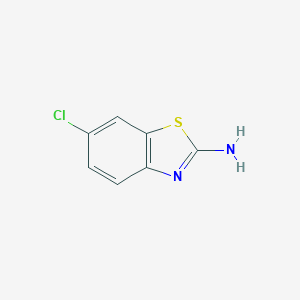
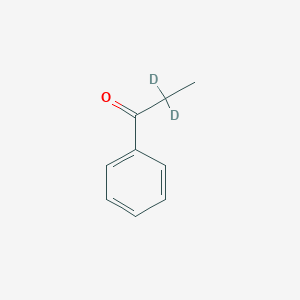
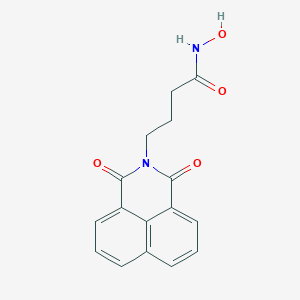
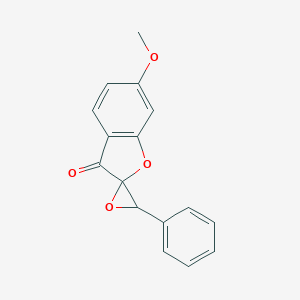
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)
